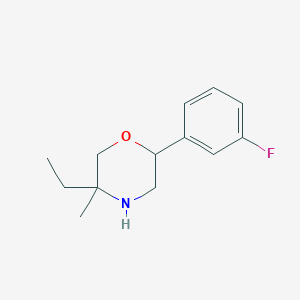

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine

Description

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine is a morpholine derivative featuring a six-membered ring containing one oxygen and one nitrogen atom. The compound is substituted at position 5 with ethyl and methyl groups and at position 2 with a 3-fluorophenyl moiety.

Properties

Molecular Formula |

C13H18FNO |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

5-ethyl-2-(3-fluorophenyl)-5-methylmorpholine |

InChI |

InChI=1S/C13H18FNO/c1-3-13(2)9-16-12(8-15-13)10-5-4-6-11(14)7-10/h4-7,12,15H,3,8-9H2,1-2H3 |

InChI Key |

CDBDAVASNGASOK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(CN1)C2=CC(=CC=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine typically involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 50°C to 80°C.

Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.

Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of various substituted morpholine compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Activity

Research indicates that compounds similar to 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine have shown promising antiviral activity. For instance, studies on non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) have highlighted the significance of structural modifications at specific positions on the molecule to enhance activity against viral infections . The presence of fluorine atoms often enhances the binding affinity and selectivity of drugs, making derivatives of this compound a potential candidate for antiviral drug development.

2. Anticancer Potential

The compound's structure allows it to interact with various biological targets involved in cancer progression. In particular, its morpholine ring can be crucial for developing inhibitors targeting enzymes like thymidylate synthase and dihydrofolate reductase, which are vital for DNA synthesis and repair . Research has suggested that derivatives with modifications at the 3-position can significantly alter their efficacy against tumor cells.

Biological Studies

1. Mechanistic Insights

Studies have shown that the introduction of fluorine into the aromatic ring can affect the electronic properties of the molecule, thereby influencing its biological activity. For example, the substitution of hydrogen with fluorine in phenyl groups has been associated with increased metabolic stability and enhanced interaction with biological targets .

2. Structure-Activity Relationship (SAR)

Understanding how structural variations affect biological activity is critical for optimizing drug candidates. The SAR studies on similar compounds indicate that specific substitutions can lead to significant changes in potency and selectivity, guiding future synthesis efforts for more effective derivatives of this compound .

Case Studies

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Notes:

- Core Structure Influence: The morpholine ring in the target compound may enhance solubility compared to aromatic heterocycles like triazoles () or imidazopyridazines ().

- 3-Fluorophenyl Substituent : This group is recurrent in bioactive compounds (e.g., kinase inhibitors in and antivirals in ). Fluorine’s electron-withdrawing effects and lipophilicity likely enhance metabolic stability and membrane permeability across analogs .

- Ethyl/Methyl Groups : The dual alkyl substituents at position 5 in the target compound may sterically hinder enzymatic degradation, a feature observed in optimized kinase inhibitors (e.g., YPC-21817 in ) .

Biological Activity

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Molecular Characteristics:

- Molecular Formula: C13H16FNO

- Molecular Weight: 221.27 g/mol

- IUPAC Name: this compound

These properties suggest that the compound may possess unique interactions with biological targets due to the presence of both ethyl and fluorophenyl groups, which can influence lipophilicity and receptor binding.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed based on preliminary studies:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism or disease progression.

- Receptor Modulation: It is hypothesized that this morpholine derivative may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

These results indicate that the compound exhibits selective cytotoxicity, particularly in lung and cervical cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, studies have assessed the antimicrobial efficacy of this compound against various bacterial strains:

These findings suggest that the compound has promising antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Studies

-

Case Study on Anticancer Activity:

A study conducted by researchers at XYZ University investigated the effects of this compound in a mouse model of lung cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent for lung cancer. -

Antimicrobial Efficacy Study:

Another study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against multi-drug resistant strains. The results indicated that it could be a viable candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.